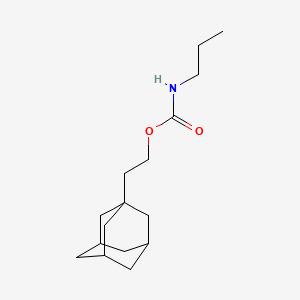
2-(1-adamantyl)ethyl propylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-adamantyl)ethyl propylcarbamate, also known as AEBP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. AEBP is a carbamate derivative of adamantane, which is a cyclic hydrocarbon that has unique structural properties. The synthesis of AEBP involves the reaction of adamantane with propyl isocyanate, followed by the reaction with ethyl chloroformate. AEBP has been shown to have a variety of biochemical and physiological effects, which make it a promising candidate for future research.
Mecanismo De Acción
The mechanism of action of 2-(1-adamantyl)ethyl propylcarbamate is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. 2-(1-adamantyl)ethyl propylcarbamate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. 2-(1-adamantyl)ethyl propylcarbamate has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
2-(1-adamantyl)ethyl propylcarbamate has been shown to have a variety of biochemical and physiological effects. 2-(1-adamantyl)ethyl propylcarbamate has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that 2-(1-adamantyl)ethyl propylcarbamate may be a potential chemotherapeutic agent. 2-(1-adamantyl)ethyl propylcarbamate has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, 2-(1-adamantyl)ethyl propylcarbamate has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(1-adamantyl)ethyl propylcarbamate for lab experiments is its relatively simple synthesis method. 2-(1-adamantyl)ethyl propylcarbamate can be synthesized using commercially available starting materials, and the reaction is relatively straightforward. Additionally, 2-(1-adamantyl)ethyl propylcarbamate has been shown to have a variety of potential therapeutic applications, which make it a promising candidate for future research. However, one of the limitations of 2-(1-adamantyl)ethyl propylcarbamate is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(1-adamantyl)ethyl propylcarbamate. One area of research is the development of 2-(1-adamantyl)ethyl propylcarbamate as a potential chemotherapeutic agent. Further studies are needed to determine the efficacy and safety of 2-(1-adamantyl)ethyl propylcarbamate in animal models and clinical trials. Another area of research is the investigation of the mechanism of action of 2-(1-adamantyl)ethyl propylcarbamate. Further studies are needed to elucidate the molecular targets of 2-(1-adamantyl)ethyl propylcarbamate and the signaling pathways involved in its effects. Additionally, the development of new synthetic methods for 2-(1-adamantyl)ethyl propylcarbamate and its derivatives may provide new opportunities for research.
Métodos De Síntesis
The synthesis of 2-(1-adamantyl)ethyl propylcarbamate involves a two-step process. The first step involves the reaction of adamantane with propyl isocyanate in the presence of a catalyst such as triethylamine. This reaction produces 2-(1-adamantyl)ethyl isocyanate, which is then reacted with ethyl chloroformate to produce 2-(1-adamantyl)ethyl propylcarbamate. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified using column chromatography.
Aplicaciones Científicas De Investigación
2-(1-adamantyl)ethyl propylcarbamate has been shown to have a variety of potential therapeutic applications in scientific research. One of the main applications of 2-(1-adamantyl)ethyl propylcarbamate is in the treatment of cancer. 2-(1-adamantyl)ethyl propylcarbamate has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that 2-(1-adamantyl)ethyl propylcarbamate may be a potential chemotherapeutic agent. 2-(1-adamantyl)ethyl propylcarbamate has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, 2-(1-adamantyl)ethyl propylcarbamate has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propiedades
IUPAC Name |
2-(1-adamantyl)ethyl N-propylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-2-4-17-15(18)19-5-3-16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,2-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBZOZJLSKKRQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)OCCC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-adamantyl)ethyl N-propylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]-2-[5-oxo-2-(2-thienyl)cyclopent-1-en-1-yl]acetamide](/img/structure/B6084732.png)
![methyl (1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6084748.png)
![3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B6084752.png)
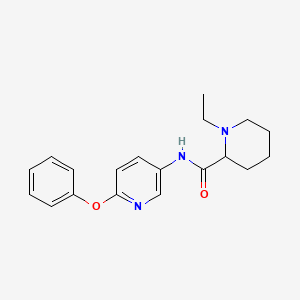
![N-(4-{[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B6084759.png)
![N-ethyl-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6084763.png)
![ethyl 5-ethyl-4-phenyl-2-{[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B6084765.png)
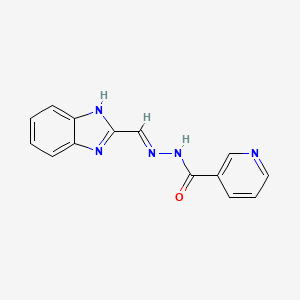

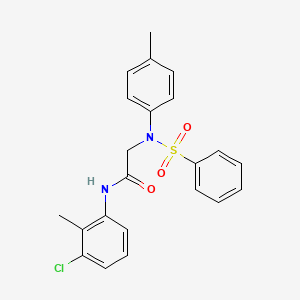
![1-(3-hydroxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6084796.png)
![N-{2-[(sec-butylamino)carbonyl]phenyl}-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B6084812.png)
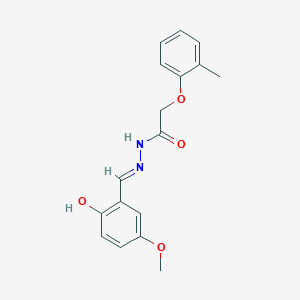
![2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone](/img/structure/B6084834.png)